molecular formula C15H10N2O B2556406 5-(4-Cyanophenyl)-2-methoxybenzonitrile CAS No. 313366-69-7

5-(4-Cyanophenyl)-2-methoxybenzonitrile

Cat. No.: B2556406
CAS No.: 313366-69-7
M. Wt: 234.258
InChI Key: QAFNNLZSMCGJER-UHFFFAOYSA-N
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Description

5-(4-Cyanophenyl)-2-methoxybenzonitrile is an organic compound that features a cyanophenyl group and a methoxybenzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Cyanophenyl)-2-methoxybenzonitrile typically involves the reaction of 4-cyanophenylboronic acid with 2-methoxybenzonitrile under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve overall productivity. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-Cyanophenyl)-2-methoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.

    Substitution: The cyanophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-(4-Cyanophenyl)-2-formylbenzonitrile or 5-(4-Cyanophenyl)-2-carboxybenzonitrile.

    Reduction: 5-(4-Cyanophenyl)-2-methoxybenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Cyanophenyl)-2-methoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.

Mechanism of Action

The mechanism of action of 5-(4-Cyanophenyl)-2-methoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can engage in π-π stacking interactions, while the methoxy group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyanophenylboronic acid
  • 2-Methoxybenzonitrile
  • 5-(4-Cyanophenyl)-2-hydroxybenzonitrile

Uniqueness

5-(4-Cyanophenyl)-2-methoxybenzonitrile is unique due to the presence of both a cyanophenyl and a methoxybenzonitrile moiety, which confer distinct electronic and steric properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.

Properties

IUPAC Name

5-(4-cyanophenyl)-2-methoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O/c1-18-15-7-6-13(8-14(15)10-17)12-4-2-11(9-16)3-5-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFNNLZSMCGJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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